chemical and physical properties of 2-(Difluoromethyl)benzo[d]thiazole
chemical and physical properties of 2-(Difluoromethyl)benzo[d]thiazole
An In-depth Technical Guide to the Chemical and Physical Properties of 2-(Difluoromethyl)benzo[d]thiazole
Introduction
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] The difluoromethyl group (CHF₂) is particularly noteworthy, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol functionalities.[3] This guide provides a comprehensive technical overview of 2-(Difluoromethyl)benzo[d]thiazole, a member of a significant class of fluorinated heterocycles.[4] Benzothiazole derivatives themselves exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's properties, characterization, and handling, grounded in established scientific principles.
Compound Identification and Core Physicochemical Properties
2-(Difluoromethyl)benzo[d]thiazole belongs to a class of compounds where the difluoromethyl moiety is directly attached to the C-2 position of the benzothiazole ring system. While extensive data exists for its sulfonyl and thioether analogues, the properties of the parent compound can be understood through analysis of its structure and comparison with related derivatives.
Molecular Structure:
The core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with the CHF₂ group at the critical C-2 position.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-(Difluoromethyl)-1,3-benzothiazole | N/A |
| Molecular Formula | C₈H₅F₂NS | [7] |
| Molecular Weight | 185.19 g/mol | N/A |
| Physical Form | Expected to be a solid or liquid at room temperature. | [8] |
| Storage Temperature | 2-8°C, under an inert atmosphere, sealed in dry conditions. | [8][9] |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO. Limited solubility in water. | [10] |
| Reactivity | The C-2 position is susceptible to nucleophilic aromatic substitution (SₙAr). |
Note: Some properties are predicted based on analogous structures due to limited direct experimental data in the cited literature.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the structural confirmation of 2-(Difluoromethyl)benzo[d]thiazole. The following are predicted key features based on data from analogous compounds.[11][12]
-
¹H NMR: The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F), with a characteristic coupling constant around 55-60 Hz.[11] Aromatic protons of the benzothiazole ring will appear in the downfield region (δ 7.0-8.5 ppm).[13]
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and will couple to the single proton, resulting in a doublet (²JF-H) with a coupling constant matching the proton spectrum.[11][14]
-
¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The benzothiazole carbons will resonate in the aromatic region.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the benzothiazole ring system are expected in the 1575-1615 cm⁻¹ region (aromatic C-C stretching).[15] Strong C-F stretching bands will also be prominent.
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight would be observed, along with characteristic fragmentation patterns of the benzothiazole ring.
Reactivity and Synthetic Utility
The chemical behavior of 2-(Difluoromethyl)benzo[d]thiazole is largely dictated by the electron-withdrawing nature of the benzothiazole ring and the attached difluoromethyl group.
Synthesis: A common route to synthesize 2-difluoromethyl substituted benzothiazoles involves a one-pot reaction of difluoroacetic acid with 2-aminobenzenethiols.[4] This method provides an efficient pathway to the core structure.
Reactivity: Research has shown that the reactivity of 2-substituted benzothiazoles is highly dependent on the attacking nucleophile.[3] While the C-2 position is known for undergoing nucleophilic aromatic substitution (SₙAr), certain strong nucleophiles can induce a ring-opening reaction. The difluoromethyl group enhances the electrophilicity of the C-2 carbon, making it a valuable building block in synthetic chemistry. This reactivity allows for the introduction of various functionalities, which is crucial for developing new pharmaceutical agents.[15][16]
Experimental Protocols for Property Determination
To ensure scientific integrity, all experimental protocols must be self-validating. The following sections detail standardized procedures for determining two fundamental physical properties.
Protocol: Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[17]
Causality: The capillary method is a pharmacopeial standard that relies on controlled, indirect heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[18] A slow heating rate near the melting point is crucial because it allows sufficient time for heat to transfer uniformly throughout the sample, preventing an overestimation of the melting temperature.[19]
Methodology:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If the sample consists of coarse crystals, gently crush it using a mortar and pestle.[18]
-
Capillary Loading: Load the powdered sample into a thin-walled capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Initial Heating (Optional): For an unknown compound, perform a rapid determination by heating quickly to find an approximate melting point.[17]
-
Accurate Determination:
-
Set the starting temperature to 5-10°C below the expected melting point.[18]
-
Heat at a controlled rate, reducing to 1-2°C per minute as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
-
Post-Analysis: Allow the apparatus to cool before the next measurement. Dispose of the used capillary tube safely.
Protocol: Qualitative Solubility Assessment
Understanding a compound's solubility is fundamental for purification, extraction, and formulation development.[20] The "like dissolves like" principle, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, is a guiding tenet.[20]
Causality: This protocol systematically tests the compound's solubility in a range of solvents with varying polarity and pH. Solubility in aqueous acid or base indicates the presence of a basic or acidic functional group, respectively, as the formation of a water-soluble salt occurs.[21]
Methodology:
-
Initial Setup: For each test, place approximately 10-20 mg of the solid compound into a small, clean test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Stir the mixture vigorously with a glass rod or vortex for 60 seconds.[20]
-
Observation: Observe closely to determine if the compound has completely dissolved. If all but a few granules have dissolved, it is considered soluble.[20]
-
Systematic Testing Procedure:
-
Test 1: Water (Polar, Protic). If soluble, test the pH. An acidic pH may suggest a carboxylic acid, while a basic pH suggests an amine.[21]
-
Test 2: Diethyl Ether (Non-polar). Used to assess solubility in a non-polar medium.
-
Test 3: 5% Aqueous NaOH (Basic). If the compound is water-insoluble, test its solubility here. Dissolution indicates an acidic functional group (like a phenol or carboxylic acid).[21][22]
-
Test 4: 5% Aqueous NaHCO₃ (Weak Base). If soluble in NaOH, test in sodium bicarbonate. Solubility here specifically points to a stronger acid, typically a carboxylic acid.[22]
-
Test 5: 5% Aqueous HCl (Acidic). If the compound is insoluble in water and NaOH, test its solubility in acid. Dissolution indicates a basic functional group, such as an amine.[21][22]
-
Test 6: Concentrated H₂SO₄ (Strong Acid). For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid suggests the presence of a functional group containing nitrogen, oxygen, or unsaturation.[22]
-
-
Recording: Record the results (soluble, insoluble, or partially soluble) for each solvent in a structured table.
Safety and Handling
While a specific safety data sheet (SDS) for 2-(Difluoromethyl)benzo[d]thiazole is not detailed in the provided results, data from analogous sulfonyl derivatives and general benzothiazoles provide essential guidance.[23][24]
-
Hazard Identification: Analogous compounds are classified as causing skin and serious eye irritation.[9][23] Some may be harmful if swallowed.[24][25]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood.[23][26] Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[23][26]
-
Handling: Avoid the formation of dust and aerosols.[23] Avoid contact with skin, eyes, and clothing.[26] Wash hands thoroughly after handling.[25]
-
Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere.[8][9]
-
Disposal: Dispose of the substance and its container according to local, regional, and national regulations. Do not let the product enter drains.[23]
Conclusion
2-(Difluoromethyl)benzo[d]thiazole stands as a compound of significant interest for researchers in synthetic and medicinal chemistry. Its unique structural features, conferred by the fusion of the benzothiazole scaffold and the difluoromethyl group, impart valuable physicochemical and reactive properties. A thorough understanding of its characteristics, guided by the analytical techniques and experimental protocols detailed in this guide, is paramount for its effective application in drug discovery and the development of novel chemical entities.
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